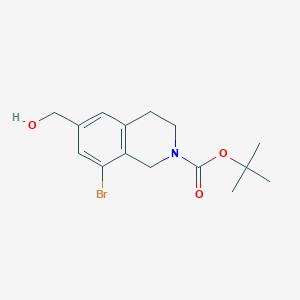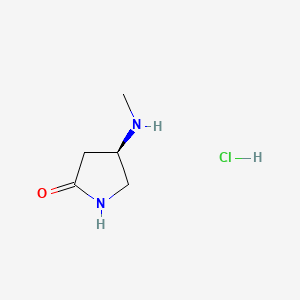
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a hydrochloride salt form of (4R)-4-(methylamino)pyrrolidin-2-one, which is a derivative of pyrrolidinone. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride typically involves the reaction of (4R)-4-(methylamino)pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
- Dissolution of (4R)-4-(methylamino)pyrrolidin-2-one in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the reaction mixture at a specific temperature and time to allow the formation of the hydrochloride salt.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process includes:
- Bulk synthesis of (4R)-4-(methylamino)pyrrolidin-2-one.
- Conversion to the hydrochloride salt using hydrochloric acid.
- Purification and quality control to ensure the desired purity and yield.
化学反应分析
Types of Reactions
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
科学研究应用
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
相似化合物的比较
Similar Compounds
(4R)-4-(methylamino)pyrrolidin-2-one: The parent compound without the hydrochloride salt.
(4R)-4-(ethylamino)pyrrolidin-2-one: A similar compound with an ethylamino group instead of a methylamino group.
(4R)-4-(dimethylamino)pyrrolidin-2-one: A derivative with a dimethylamino group.
Uniqueness
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C5H11ClN2O |
|---|---|
分子量 |
150.61 g/mol |
IUPAC 名称 |
(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-6-4-2-5(8)7-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI 键 |
GLAOENONWBDUPS-PGMHMLKASA-N |
手性 SMILES |
CN[C@@H]1CC(=O)NC1.Cl |
规范 SMILES |
CNC1CC(=O)NC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




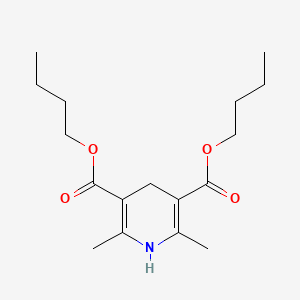
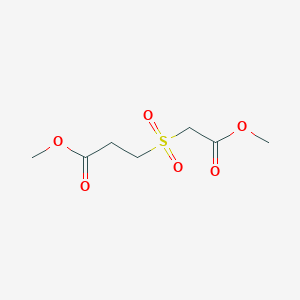
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
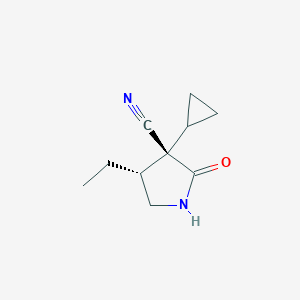
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
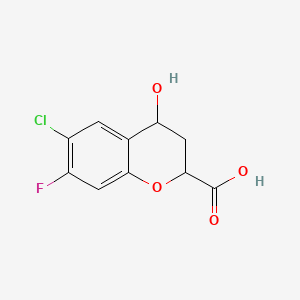
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
